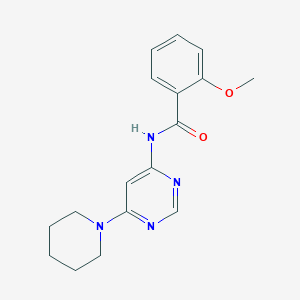

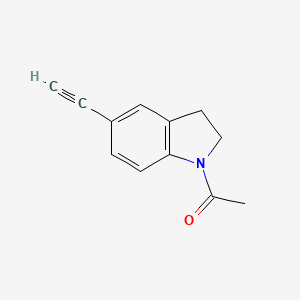

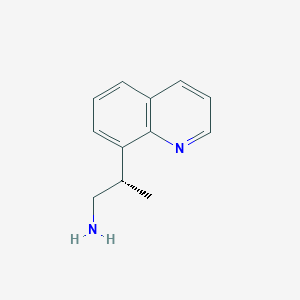

![molecular formula C17H11F3N2O2 B2720763 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide CAS No. 320422-32-0](/img/structure/B2720763.png)

3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide” is an organic compound containing an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, phenyl groups, and trifluoromethyl group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The oxazole ring, for example, might undergo reactions at the nitrogen or oxygen atoms. The trifluoromethyl group is generally considered to be quite stable and unreactive .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing piperazine carboxamides, and substitutions at the 4-position were synthesized. These compounds, characterized by NMR and mass spectral analysis, were evaluated for antimicrobial activities against Gram-positive, Gram-negative bacterial strains, as well as fungal strains, showing moderate to good activities (Jadhav et al., 2017).

Copper-catalyzed Synthesis of Oxazoles

An efficient synthesis of 2-phenyl-4,5-substituted oxazoles through intramolecular copper-catalyzed cyclization of novel β-(methylthio)enamides was reported. This method involves the introduction of ester, N-substituted carboxamide, or acyl functionalities at the 4-position of the product oxazoles, facilitating the synthesis of naturally occurring 2,5-diaryloxazoles (Kumar et al., 2012).

Crystal Structure and Dimroth-rearrangement

The study on the crystal structure of 5-Phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide provided evidence for the Dimroth-rearrangement, demonstrating the rearrangement of initially formed compounds to derive new structural formations (L'abbé et al., 2010).

Macrolide Synthesis via Photooxygenation

Oxazoles were used as precursors for activated carboxylic acids in the synthesis of macrolides, including recifeiolide and curvularin. This involved photooxygenation of 2-alkyl-4,5-diphenyloxazoles to form triamides, which then undergo selective nucleophilic attack to facilitate macrolide synthesis (Wasserman et al., 1981).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence the serotonergic system .

Pharmacokinetics

The bioavailability of similar compounds is influenced by factors such as solubility, permeability, and metabolic stability .

Result of Action

Similar compounds have been shown to exhibit various biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials

Cellular Effects

Compounds with similar structures have been shown to induce antidepressant-like effects in mice, suggesting a potential role in modulating the serotonergic system .

Molecular Mechanism

It is known that type 1 inhibitors, which are direct ATP competitors, bind to the active center of the biologically active conformation of a protein kinase

Temporal Effects in Laboratory Settings

It is known that the compound exhibits a low potential for inducing acute toxicity in adult female Swiss mice .

Dosage Effects in Animal Models

In animal models, the antidepressant-like effect of compounds similar to 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide has been observed at dosages ranging from 1 to 50 mg/kg

Properties

IUPAC Name |

3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2/c18-17(19,20)12-7-4-8-13(9-12)21-16(23)15-10-14(22-24-15)11-5-2-1-3-6-11/h1-10H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQWNGKTPGWICU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B2720684.png)

![2-[[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2720693.png)

![4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2720697.png)

![N-[4-(Difluoromethoxy)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2720703.png)